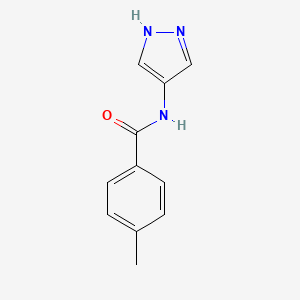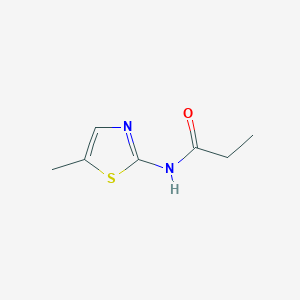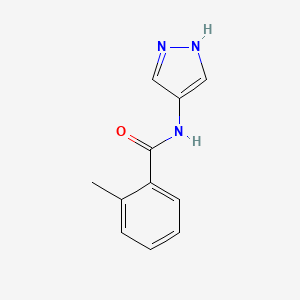
2-methyl-N-(1H-pyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(1H-pyrazol-4-yl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess unique biochemical and physiological properties that make it suitable for use in various research studies. In
Mechanism of Action
The mechanism of action of 2-methyl-N-(1H-pyrazol-4-yl)benzamide is not yet fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest in cancer cells, leading to their death. Additionally, this compound has been found to inhibit the growth of blood vessels that supply nutrients to cancer cells, leading to their death. Furthermore, this compound has been found to possess anti-inflammatory and anti-bacterial properties, making it suitable for use in the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 2-methyl-N-(1H-pyrazol-4-yl)benzamide is its potent anti-cancer properties. This compound has been found to be effective against various types of cancer cells, making it suitable for use in the development of new cancer drugs. Additionally, this compound has been found to possess anti-inflammatory and anti-bacterial properties, making it suitable for use in the development of new drugs for the treatment of inflammatory and bacterial diseases.
One of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of this compound is not yet fully understood, which can make it challenging to design experiments that target specific pathways.
Future Directions
There are several future directions for the research on 2-methyl-N-(1H-pyrazol-4-yl)benzamide. One potential direction is the development of new drugs that are based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which can help in the design of more effective drugs. Furthermore, studies are needed to determine the safety and toxicity of this compound, which can help in the development of new drugs that are safe for human use.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential in the field of scientific research. This compound has been found to possess unique biochemical and physiological properties that make it suitable for use in various research studies. The synthesis method of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the final product. Further research is needed to fully understand the mechanism of action of this compound and to develop new drugs that are based on this compound.
Synthesis Methods
The synthesis of 2-methyl-N-(1H-pyrazol-4-yl)benzamide involves the reaction of 2-methylbenzoic acid with hydrazine hydrate and acetic anhydride. The product obtained is then treated with 4-chloro-3-nitrobenzoyl chloride to yield the final compound. The synthesis of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the final product.
Scientific Research Applications
2-methyl-N-(1H-pyrazol-4-yl)benzamide has been found to have several scientific research applications. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been found to possess anti-inflammatory and anti-bacterial properties, making it suitable for use in the development of new drugs.
properties
IUPAC Name |
2-methyl-N-(1H-pyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-4-2-3-5-10(8)11(15)14-9-6-12-13-7-9/h2-7H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYDDAXFNUUBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)
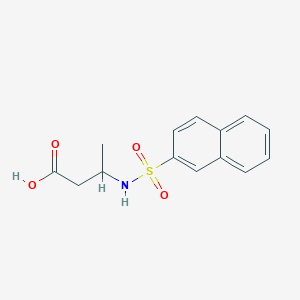
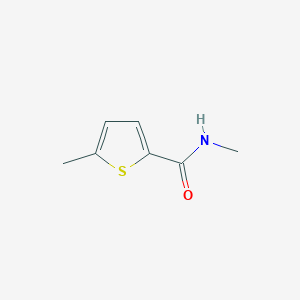

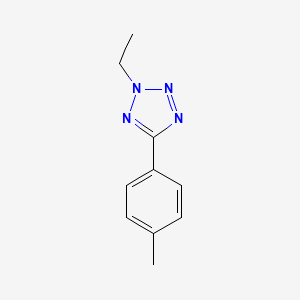

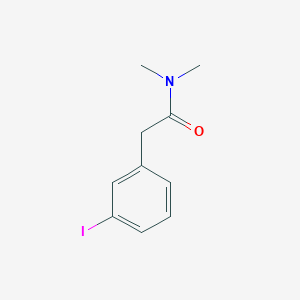
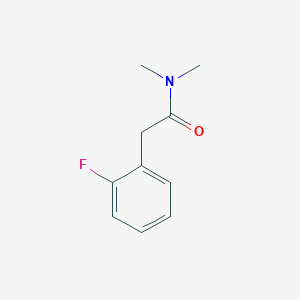
![Methyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]acetate](/img/structure/B7478110.png)
![Ethyl 4-[4-[(2-oxo-1,3-benzoxazol-3-yl)methyl]piperazin-1-yl]sulfonylbenzoate](/img/structure/B7478111.png)
![4-fluoro-N-methyl-N-[4-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]phenyl]benzenesulfonamide](/img/structure/B7478136.png)
![N-[(4-pyridyl)phenylmethyl]acetamide](/img/structure/B7478141.png)
